molecular formula C17H22N4S B2985922 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-52-3

3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2985922
CAS No.: 852143-52-3
M. Wt: 314.45
InChI Key: XDOWDPQQDQAREO-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is an interesting synthetic compound belonging to the triazole and indole family

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves a multi-step reaction process. The triazole ring is formed through the cyclization of appropriate intermediates under controlled conditions. The key steps often include nucleophilic substitutions, cyclizations, and thiolation reactions. Precise temperature control, pH regulation, and the use of specific catalysts are crucial to ensuring high yield and purity of the final product.

Industrial Production Methods For industrial-scale production, this compound can be synthesized using batch or continuous flow reactors. These methods emphasize efficient mixing, precise temperature control, and the use of robust catalysts to achieve high yield and scalability. Industrial methods often leverage green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can form sulfoxides or sulfones.

  • Reduction: : This compound undergoes reduction reactions to yield dihydro or tetrahydro derivatives, depending on the specific reducing agents used.

  • Substitution: : The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, leading to functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents (e.g., bromine, chlorine), nitrating mixture (HNO3/H2SO4).

Major Products Formed from These Reactions

  • Oxidation yields sulfoxides or sulfones.

  • Reduction results in dihydro or tetrahydro derivatives.

  • Substitution produces functionalized derivatives with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry This compound is a valuable intermediate in organic synthesis and a building block for constructing more complex molecules. It has been employed in developing various heterocyclic compounds and ligands for coordination chemistry.

Biology In biological research, derivatives of this compound have shown potential as enzyme inhibitors, receptor antagonists, and probes for studying biological pathways.

Medicine Pharmaceutical research has identified its potential as a lead compound for developing new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry Industrially, this compound is used in the synthesis of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole largely depends on its interaction with specific molecular targets. It can bind to enzymes, altering their activity and affecting biochemical pathways. Its triazole ring often interacts with metal ions, while the indole moiety interacts with hydrophobic regions of proteins. These interactions modulate the biological activity and therapeutic potential of its derivatives.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole: : The isopentylthio group imparts distinct physicochemical properties and biological activity.

  • 3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole: : The phenylthio group offers different steric and electronic effects compared to the isopentylthio group.

Unique Features The specific substitution with an isopentylthio group at the triazole ring enhances its hydrophobicity and potentially improves its binding affinity to certain biological targets, making it unique compared to its analogs.

List of Similar Compounds

  • 3-(4-ethyl-5-methylthio-4H-1,2,4-triazol-3-yl)-1H-indole

  • 3-(4-ethyl-5-(phenylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

  • 3-(4-ethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

This compound and its derivatives promise significant scientific interest due to their diverse applications and unique chemical properties. Each variation offers distinct opportunities for research and development in various fields.

Properties

IUPAC Name

3-[4-ethyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-4-21-16(19-20-17(21)22-10-9-12(2)3)14-11-18-15-8-6-5-7-13(14)15/h5-8,11-12,18H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOWDPQQDQAREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCC(C)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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